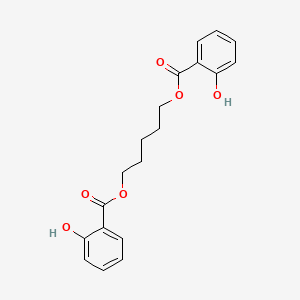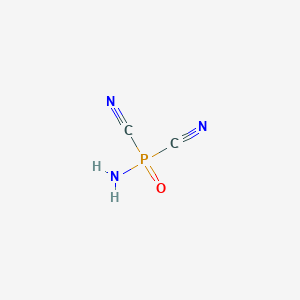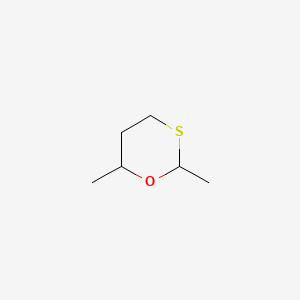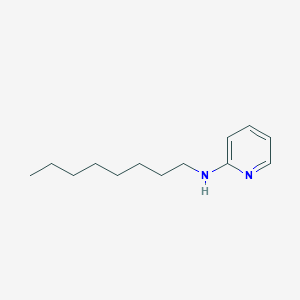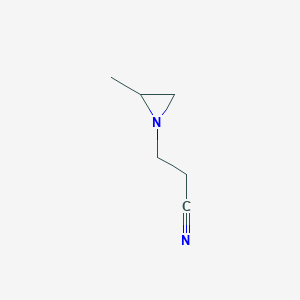
Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) is an organic compound with the molecular formula C9H14O4This compound is characterized by a cyclopentane ring substituted with a carboxylic acid and a methyl group, making it a versatile molecule in organic synthesis and various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) can be synthesized through several methods. One common approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene. This reaction involves the addition of carbon monoxide and water to cyclopentene in the presence of a palladium catalyst, resulting in the formation of the carboxylic acid .
Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .
Industrial Production Methods
Industrial production of Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The cyclopentane ring provides structural stability, while the methyl group can affect the compound’s hydrophobicity and steric properties.
Comparison with Similar Compounds
Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) can be compared with other similar compounds, such as:
Cyclopentanecarboxylic acid: This compound has a similar cyclopentane ring but lacks the additional carboxylic acid and methyl group, making it less versatile in certain reactions.
Cyclopentaneacetic acid: Similar to Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI), but without the methyl group, affecting its reactivity and applications.
The unique combination of functional groups in Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
25362-67-8 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-(carboxymethyl)-5-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-5-2-3-6(4-7(10)11)8(5)9(12)13/h5-6,8H,2-4H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
CSBVBDDIVGIGMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1C(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


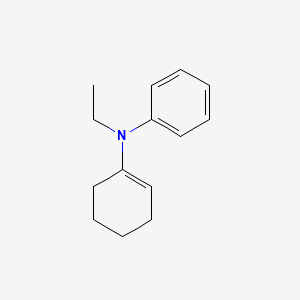
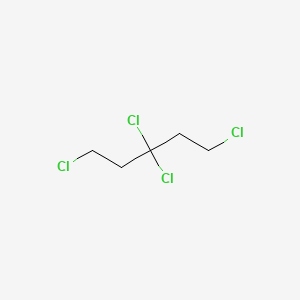
![2-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14692991.png)
![3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692995.png)
![[(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)

